Azane;1,3-benzothiazole-2-sulfonic acid, commonly referred to as 1,3-benzothiazole-2-sulfonic acid, is an organic compound with the molecular formula and a molecular weight of approximately 215.25 g/mol. This compound features a benzothiazole ring fused with a sulfonic acid group, which contributes to its chemical properties and biological activities. The compound is characterized by its polar nature and low bioaccumulation potential, making it relevant in various environmental contexts, particularly in water systems where it has been detected at concentrations ranging from 0.1 to 2.5 µg/L in rivers .
These reactions are significant for its applications in organic synthesis and material science.
Several methods have been developed for synthesizing 1,3-benzothiazole-2-sulfonic acid:
These methods allow for the production of high-purity compounds suitable for industrial applications.
1,3-Benzothiazole-2-sulfonic acid finds applications across various fields:
Research on interaction studies involving 1,3-benzothiazole-2-sulfonic acid has focused on its behavior in biological systems and environmental contexts:
Several compounds share structural similarities with 1,3-benzothiazole-2-sulfonic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzothiazole | Base structure without sulfonic acid group | |
| 2-Aminobenzothiazole | Contains an amino group; potential for enhanced biological activity | |
| 4-Methylbenzothiazole | Methyl substitution affects solubility and reactivity | |
| Benzothiazole-2-sulfonamide | Contains a sulfonamide group; used in pharmaceuticals |
1,3-Benzothiazole-2-sulfonic acid is unique due to its specific combination of the benzothiazole ring structure with a sulfonic acid group, which imparts distinct chemical properties and biological activities not found in simpler benzothiazoles or their derivatives. Its role as a vulcanization accelerator further distinguishes it within the class of benzothiazoles.
N-Ethylaniline serves as the foundational precursor for constructing the benzothiazole core through sequential thiocyanation and cyclization. In the ABTS synthesis route (CN103073522B), N-ethylaniline reacts with ammonium thiocyanate under acidic conditions to form N-ethyl-N-phenylthiourea intermediates. Bromine-mediated cyclization at 0–10°C yields N-ethyl-2-iminobenzothiazole hydrobromide, with yields exceeding 90% when using a 1:1.2 molar ratio of thiocyanate to aniline. This intermediate undergoes nucleophilic aromatic substitution, where the thiourea sulfur attacks the electrophilic carbon adjacent to the Br-activated aromatic ring, forming the bicyclic system.
Critical parameters include:
| Variable | Optimal Range | Yield Impact |
|---|---|---|
| Thiocyanate Source | NH4SCN/KSCN | ±5% efficiency |
| Reaction Temp | 0–5°C | >90% regioselectivity |
| Bromine Stoichiometry | 1.1–1.3 eq | Prevents overhalogenation |
Post-cyclization, hydrolysis with hydrazine hydrate at 80°C for 6 hours generates the 2,2'-azino-bis(3-ethyl-benzothiazole) scaffold, a precursor for sulfonic acid functionalization.
Thiocyanation strategies employ diverse electrophilic agents to install the sulfur-containing moiety. The Stuckwisch method (patent CN105017797A) uses bromine-thiocyanate complexes to cyclize 4-methylaniline derivatives into 2-amino-6-methylbenzothiazoles. Kinetic studies show second-order dependence on [Br2] and [KSCN], with a rate constant of 2.4 × 10^−3 L/mol·s at 25°C. Microwave irradiation (300 W, 150°C) accelerates the cyclization of 3-chloro-4-fluoroaniline derivatives, achieving 98% conversion in 15 minutes versus 8 hours thermally.
Mechanistic studies reveal a radical pathway in cerium ammonium nitrate (CAN)-mediated cyclizations:
Regioselectivity is controlled by substituent effects – electron-donating groups at the para position direct cyclization to the 6-position (98:2 regiomeric ratio).
Sulfonation of benzothiazole derivatives employs fuming sulfuric acid (20–30% SO3) at 0–10°C to achieve >95% conversion to 7-sulfo derivatives. The CN105017797A patent demonstrates that sulfonating 2-(4-anilino)-6-methylbenzothiazole with SO3 in DMF at −5°C introduces the sulfonic acid group with 89% yield, compared to 72% using H2SO4. Computational studies (DFT/B3LYP) indicate that sulfonation occurs preferentially at the 7-position due to decreased aromatic stabilization energy (−28.6 kcal/mol vs −22.4 kcal/mol for 5-sulfo isomers).
Comparative sulfonation methods:
| Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Oleum (20% SO3) | 10 | 2 | 92 |
| ClSO3H | −10 | 1.5 | 88 |
| SO3/DMF | −5 | 3 | 89 |
Post-sulfonation neutralization with aqueous NaOH (50 wt%) at pH 7–8 yields the sodium sulfonate salt, crucial for water solubility in ABTS applications.
The critical dimerization step in ABTS synthesis employs hydrazine hydrate (80% excess) to couple two 3-ethylbenzothiazole units via a central azo bond. Reaction kinetics follow pseudo-first-order behavior with k = 4.7 × 10^−4 s^−1 at 70°C. The process involves:
Optimized conditions (70°C, pH 9–10, 12 h) achieve 85% dimerization efficiency. LC-MS analysis confirms the target m/z 548.2 [M+H]+ for ABTS. Structural analogs demonstrate varied redox potentials:
| Substituent | E° (mV vs SHE) |
|---|---|
| 3-Ethyl-6-SO3H | 680 |
| 3-Methyl-6-SO3H | 650 |
| 3-Propyl-6-SO3H | 710 |
The sulfonic acid groups enhance water solubility (>500 mg/mL) while maintaining peroxidase substrate activity (kcat/Km = 2.1 × 10^5 M^−1s^−1).